

BayCysLT2 (CAS RN: 712313-33-2): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BayCysLT2	
Cat. No.:	B560359	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BayCysLT2, with the Chemical Abstracts Service (CAS) Registry Number 712313-33-2, is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the distinct roles of the CysLT2 receptor are an active area of research, with implications in cardiovascular diseases and cancer. BayCysLT2 serves as a critical pharmacological tool to elucidate the physiological and pathological functions of the CysLT2 receptor. This technical guide provides a comprehensive overview of BayCysLT2, including its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

BayCysLT2, also known as CAY10633, is an isophthalic acid derivative.[2] Its systematic name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid.[1]

Table 1: Physicochemical Properties of BayCysLT2



Property	Value	
CAS Number	712313-33-2	
Molecular Formula	C34H39NO8	
Molecular Weight	589.7 g/mol	
Appearance	Crystalline solid	
Purity	≥95%	
UV/Vis. (λmax)	220 nm	
Solubility	Soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (DMF) (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., solubility is approx. 0.1 mg/ml in a 1:9 solution of DMF:PBS, pH 7.2).	
Storage	Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.	

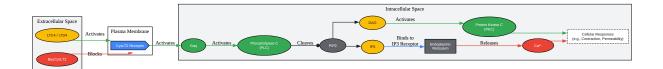
Mechanism of Action

BayCysLT2 is a selective antagonist of the CysLT2 receptor. It competitively binds to the receptor, preventing the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4). The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit ($G\alpha q$).

Upon activation by its agonists, the CysLT2 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and cell



proliferation. **BayCysLT2** effectively blocks these downstream signaling events by preventing the initial receptor activation.



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CysLT2 Receptor Signaling Pathway and Inhibition by BayCysLT2.

Quantitative Data

BayCysLT2 exhibits high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor.

Table 2: In Vitro Activity of BayCysLT2

Assay	Target	Ligand	Cell Line	IC50	Reference
Radioligand Binding	CysLT2 Receptor	LTD4	CHO cells	35 nM	
Radioligand Binding	CysLT1 Receptor	LTD4	CHO cells	>10,000 nM	
Calcium Mobilization	CysLT2 Receptor	LTD4	HEK293 cells	53 nM	

Experimental Protocols



In Vitro Calcium Mobilization Assay

This protocol is designed to measure the antagonistic effect of **BayCysLT2** on LTD4-induced calcium mobilization in HEK293 cells stably expressing the human CysLT2 receptor.

Materials:

- HEK293 cells stably expressing human CysLT2 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- BayCysLT2
- Leukotriene D4 (LTD4)
- Calcium indicator dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Cell Seeding: Seed HEK293-CysLT2 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate for 1 hour at 37°C in the dark.
- Compound Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of BayCysLT2 (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.

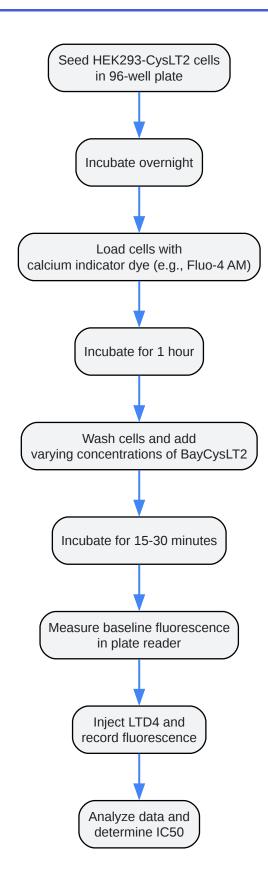






- Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the LTD4-induced calcium response by BayCysLT2 at each concentration to determine the IC₅₀ value.





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Workflow for Calcium Mobilization Assay.



In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes the use of **BayCysLT2** in a mouse model of myocardial ischemia/reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.

Materials:

- Male C57BL/6 mice (or a relevant transgenic strain)
- BayCysLT2
- Vehicle (e.g., saline, DMSO/saline mixture)
- Anesthetics (e.g., isoflurane)
- Surgical instruments for thoracotomy and LAD ligation
- Ventilator
- Suture material (e.g., 8-0 silk)
- Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

- Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.
- Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the left anterior descending (LAD) coronary artery.
- LAD Ligation: Pass a suture under the LAD and tie a slipknot to occlude the artery.
 Successful occlusion is confirmed by the blanching of the anterior wall of the left ventricle.
 Maintain the occlusion for a defined period (e.g., 30-60 minutes).
- Drug Administration: Administer BayCysLT2 (e.g., 3 mg/kg) or vehicle via intraperitoneal
 (i.p.) injection at a specified time point (e.g., before ischemia or at the onset of reperfusion).

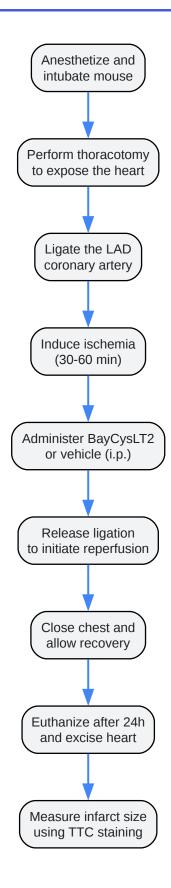






- Reperfusion: After the ischemic period, release the slipknot to allow reperfusion of the coronary artery.
- Post-operative Care: Close the chest cavity and allow the animal to recover.
- Endpoint Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the heart and incubate the slices in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Measure the infarct size as a percentage of the area at risk.





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Workflow for Myocardial Ischemia/Reperfusion Model.



In Vivo Tumor Angiogenesis Model

This protocol details the use of **BayCysLT2** in a syngeneic mouse model of tumor angiogenesis using Lewis Lung Carcinoma (LLC) cells.

Materials:

- Male C57BL/6 mice
- Lewis Lung Carcinoma (LLC) cells
- BayCysLT2
- Vehicle (e.g., saline)
- Matrigel (optional, for initial tumor cell implantation)
- · Calipers for tumor measurement
- Immunohistochemistry reagents for vessel density analysis (e.g., anti-CD31 antibody)

Procedure:

- Tumor Cell Implantation: Subcutaneously inject LLC cells (e.g., 2 x 10^6 cells in $100~\mu L$ of PBS) into the flank of the mice.
- Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.
- Drug Administration: Administer BayCysLT2 (e.g., 3 mg/kg, i.p.) or vehicle every other day for a specified duration (e.g., five doses).
- Tumor Measurement: Measure the tumor volume with calipers every few days throughout the experiment.
- Endpoint Analysis: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the tumors.



 Angiogenesis Assessment: Process the tumors for histological analysis. Perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to quantify microvessel density. Other parameters such as tumor metastasis can also be assessed.

Conclusion

BayCysLT2 is an invaluable tool for investigating the role of the CysLT2 receptor in health and disease. Its high potency and selectivity allow for precise pharmacological interrogation of CysLT2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies aimed at further understanding the therapeutic potential of targeting the CysLT2 receptor. As research in this area continues, **BayCysLT2** will undoubtedly play a crucial role in uncovering new biological insights and potentially new therapeutic strategies for a range of inflammatory and proliferative disorders.

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